REACTION_CXSMILES
|
[BH4-].[Na+].C([O:5][C:6](=O)[CH:7]([NH:11][CH:12]1[CH2:14][CH2:13]1)[CH:8]([CH3:10])[CH3:9])C.II.[H][H]>C1COCC1.CO>[CH:12]1([NH:11][CH:7]([CH:8]([CH3:10])[CH3:9])[CH2:6][OH:5])[CH2:14][CH2:13]1 |f:0.1|
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)C)NC1CC1)=O
|
Name
|
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in example 25, step A])
|
Type
|
ADDITION
|
Details
|
was added over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with 20% aqueous KOH solution for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(CO)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |